molecular formula C15H20BFO5 B13890415 Methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B13890415
M. Wt: 310.13 g/mol
InChI Key: REZIEPMRJRYDBB-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic acid ester derivative. This compound is notable for its unique structure, which includes a benzene ring substituted with a fluorine atom, a hydroxyl group, a methyl group, and a boronic ester group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of Methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps :

    Nitration: The starting material, a methyl benzoate derivative, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Bromination: The amine group is converted to a bromo group.

    Substitution: The bromo group is substituted with a boronic ester group using a palladium-catalyzed Suzuki coupling reaction.

These steps are carried out under specific conditions, such as controlled temperatures and the use of appropriate solvents and catalysts, to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including :

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The boronic ester group can participate in Suzuki coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) and ethanol. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring .

Scientific Research Applications

Methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research :

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals, including enzyme inhibitors and anticancer agents.

    Material Science: It is used in the development of new materials with specific electronic and optical properties.

    Biological Research: The compound is investigated for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C15H20BFO5

Molecular Weight

310.13 g/mol

IUPAC Name

methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C15H20BFO5/c1-8-10(16-21-14(2,3)15(4,5)22-16)7-9(13(19)20-6)12(18)11(8)17/h7,18H,1-6H3

InChI Key

REZIEPMRJRYDBB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2C)F)O)C(=O)OC

Origin of Product

United States

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